molecular formula C17H13NO2 B5595944 4-(FURAN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(FURAN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B5595944
M. Wt: 263.29 g/mol
InChI Key: FDYILVGULSDTRL-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is a heterocyclic compound featuring a benzo[h]quinolin-2-one core fused to a furan-2-yl substituent. The benzo[h]quinolinone system consists of a bicyclic structure with a benzene ring fused to a quinolin-2-one moiety. While direct synthesis data for this compound are absent in the provided evidence, structurally related derivatives, such as pyranoquinolones () and diazepine-fused quinolinones (), suggest synthetic routes involving condensation reactions under acidic or reflux conditions .

Properties

IUPAC Name

4-(furan-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-14(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18-16/h1-9,14H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYILVGULSDTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name/ID Core Structure Substituent(s) Key Properties/Synthesis Source
Target Compound Benzo[h]quinolin-2-one Furan-2-yl Hypothesized unique electronic profile; novelty noted in
22a () Quinolin-2-one Pyrido[2,3-d]pyrimidine dione M.p. >300°C; synthesized via reflux with p-toluenesulfonic acid
23 () Quinolin-2-one 2,3-Dihydro-1H-1,4-diazepine M.p. 289–290°C; IR shows NH and C=O peaks
3-(3-Hydroxyphenyl)-... () Benzo[f]quinolin-1-one 3-Hydroxyphenyl Molecular weight 289.33; mono isotopic mass 289.110
3-Benzyl-4-(2-furoyl)... () Dihydroquinoxalin-2-one 2-Furoyl, methylsulfonyl Molecular formula C21H18N2O5S; molar mass 410.44
1(2H)-Isoquinolinone... () Isoquinolinone 2-Furanyl Molecular formula C13H11NO2; molar mass 213.23
5-Chloro-4-hydroxyquinolin-2(1H)-one () Quinolin-2-one Chloro, hydroxy Used in antimicrobial studies

Structural Differences

  • Core Structure: The benzo[h]quinolin-2-one core distinguishes the target compound from simpler quinolinones (e.g., 22a, ) and isoquinolinones (). The fused benzene ring increases planarity and may enhance π-π stacking interactions compared to non-fused analogs .
  • Substituents: The furan-2-yl group is less common than pyridine, pyrimidine, or phenyl substituents.

Physicochemical and Functional Properties

  • Melting Points : High melting points (>300°C) in pyrido-pyrimidine derivatives () correlate with extended conjugation, while the target compound’s furan substituent may reduce symmetry and lower melting points .
  • Spectroscopic Features : IR and NMR data from and indicate characteristic C=O (1660–1625 cm⁻¹) and aromatic proton signals (δ 6.99–8.18 ppm), which would align with the target compound’s expected spectra .

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